Spinacine is a natural product found in Panax ginseng with data available.
Spinacine
CAS No.: 59981-63-4
VCID: VC21538915
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
Spinacine, chemically known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is an alpha-amino acid derivative that has garnered significant attention for its diverse biological activities. It is structurally related to histidine and has been identified in certain natural products, such as Panax ginseng . Spinacine's unique structure contributes to its potential applications in chemistry, biology, and medicine. Biological ActivitiesSpinacine exhibits a range of biological activities, including:
Research FindingsRecent studies have highlighted spinacine's potential in cancer treatment. For instance, when combined with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), spinacine significantly increases caspase 3/7 activity, leading to enhanced apoptosis in SiHa cells (HPV-positive cervical cancer cells) . Additionally, spinacine has been shown to increase the levels of caspase 8 and p53 in these cells, further supporting its role in apoptosis induction . Table 1: Effects of Spinacine on Cancer Cells
Table 2: Caspase 3/7 Activity Enhancement
Toxicity StudiesToxicity studies on spinacine have shown that it is not toxic to mice at doses up to 20 mg/kg . In rats, no adverse effects were observed at doses up to 300 mg/kg body weight per day over a 13-week period . These findings suggest that spinacine may have a favorable safety profile for potential therapeutic applications. |
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CAS No. | 59981-63-4 | |||||||||||||||||
Product Name | Spinacine | |||||||||||||||||
Molecular Formula | C7H9N3O2 | |||||||||||||||||
Molecular Weight | 167.17 g/mol | |||||||||||||||||
IUPAC Name | (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |||||||||||||||||
Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |||||||||||||||||
Standard InChIKey | YCFJXOFFQLPCHD-YFKPBYRVSA-N | |||||||||||||||||
Isomeric SMILES | C1[C@H](NCC2=C1N=CN2)C(=O)O | |||||||||||||||||
SMILES | C1C(NCC2=C1N=CN2)C(=O)O | |||||||||||||||||
Canonical SMILES | C1C(NCC2=C1N=CN2)C(=O)O | |||||||||||||||||
Synonyms | 4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid spinacine |
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PubChem Compound | 162899 | |||||||||||||||||
Last Modified | Aug 15 2023 |
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